Hsd17B13-IN-59

HSD17B13 enzymatic inhibition IC50

HSD17B13-IN-59 is a potent HSD17B13 inhibitor (IC50 ≤0.1 µM) with defined off-target profile (MAGL IC50 100 nM), enabling rigorous comparative pharmacology. Supplied as 10 mM DMSO stock for in vitro assays in hepatocyte lines. Ideal for SAR studies and dissecting on- vs. off-target effects in liver disease models.

Molecular Formula C24H17Cl2N5O3
Molecular Weight 494.3 g/mol
Cat. No. B12366065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-59
Molecular FormulaC24H17Cl2N5O3
Molecular Weight494.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C24H17Cl2N5O3/c1-30-20-8-3-2-5-14(20)19(29-30)11-31-12-27-17-6-4-7-18(21(17)24(31)34)28-23(33)13-9-15(25)22(32)16(26)10-13/h2-10,12,32H,11H2,1H3,(H,28,33)
InChIKeyPBIXVZCWTPVAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-59: A Sub‑100 nM HSD17B13 Inhibitor for NAFLD/NASH and DILI Research


HSD17B13-IN-59 (Compound 177, CAS 2770247‑11‑3) is a small‑molecule inhibitor of hydroxysteroid 17β‑dehydrogenase 13 (HSD17B13), a lipid‑droplet‑associated enzyme genetically linked to non‑alcoholic fatty liver disease (NAFLD), non‑alcoholic steatohepatitis (NASH), and drug‑induced liver injury (DILI). In enzymatic assays using estradiol as the substrate, HSD17B13-IN-59 exhibits an IC₅₀ value of ≤ 0.1 μM [REFS‑1][REFS‑2]. The compound is supplied as a research‑use‑only reagent and is typically soluble in DMSO at 10 mM [REFS‑3].

Why a Simple Potency Comparison Between HSD17B13 Inhibitors Is Insufficient for Substitution


Although multiple HSD17B13 inhibitors share a common nominal target, the available data reveal substantial disparities in enzymatic potency, assay substrate, cellular activity, and off‑target profiles. For instance, the chemical probe BI‑3231 demonstrates an IC₅₀ of 1 nM in enzymatic assays [REFS‑1], representing a 100‑fold difference in reported potency compared with HSD17B13-IN‑59. However, these values originate from different assay systems and substrates, and no direct head‑to‑head comparison has been published. Furthermore, the off‑target profile of HSD17B13-IN‑59 includes measurable inhibition of monoacylglycerol lipase (MAGL) at 100 nM [REFS‑2], a property not universally shared by other HSD17B13 inhibitors. Consequently, substituting one HSD17B13 inhibitor for another without accounting for these divergent properties can compromise experimental reproducibility and confound biological interpretation. The following quantitative evidence clarifies the specific, verifiable characteristics that define HSD17B13-IN‑59 relative to its closest analogs.

Quantitative Differentiation Evidence for HSD17B13-IN‑59 Versus Comparator HSD17B13 Inhibitors


Enzymatic Potency of HSD17B13-IN‑59: IC₅₀ ≤ 0.1 μM in Estradiol‑Based Assays

HSD17B13-IN‑59 inhibits HSD17B13 enzymatic activity with an IC₅₀ of ≤ 0.1 μM when estradiol is used as the substrate [REFS‑1][REFS‑2]. In contrast, the widely used chemical probe BI‑3231 displays an IC₅₀ of 1 nM in enzymatic assays [REFS‑3]. Direct head‑to‑head comparison is not available because the assays were performed in different laboratories with potentially divergent assay conditions.

HSD17B13 enzymatic inhibition IC50

Off‑Target Activity of HSD17B13-IN‑59: MAGL Inhibition at 100 nM

In addition to its HSD17B13 inhibitory activity, HSD17B13‑IN‑59 inhibits monoacylglycerol lipase (MAGL) with an IC₅₀ of 100 nM in a recombinant enzyme assay [REFS‑1]. The publication describing BI‑3231 reports that BI‑3231 was selected for its high selectivity and did not inhibit MAGL at concentrations up to 10 μM [REFS‑2]. This off‑target difference may influence cellular phenotypes in studies where lipid metabolism is being investigated.

MAGL off‑target selectivity

Solubility Profile of HSD17B13‑IN‑59: 10 mM in DMSO

HSD17B13‑IN‑59 is typically soluble in DMSO at a concentration of 10 mM [REFS‑1]. By comparison, the chemical probe BI‑3231 is reported to have aqueous solubility of 12 μM (pH 6.8) and is typically prepared as a 10 mM DMSO stock [REFS‑2]. The 10 mM DMSO solubility of HSD17B13‑IN‑59 is sufficient for most cell‑based assays but may require special formulation for in vivo studies where higher aqueous solubility is needed.

solubility DMSO formulation

Molecular Properties: HSD17B13-IN‑59 Molecular Weight 494.33 g/mol

HSD17B13-IN‑59 has a molecular weight of 494.33 g/mol and the molecular formula C₂₄H₁₇Cl₂N₅O₃ [REFS‑1]. In comparison, the extensively characterized chemical probe BI‑3231 has a molecular weight of 389.38 g/mol (C₂₂H₁₅N₅O₃) [REFS‑2]. The higher molecular weight and presence of two chlorine atoms in HSD17B13-IN‑59 may influence its lipophilicity, membrane permeability, and metabolic stability, although these parameters have not been experimentally quantified for HSD17B13‑IN‑59.

molecular weight physicochemical properties chemical probe

Recommended Research Applications for HSD17B13-IN‑59 Based on Verifiable Evidence


In Vitro Enzymatic Studies of HSD17B13 Using Estradiol as Substrate

HSD17B13-IN‑59 is suitable for in vitro enzymatic assays where inhibition of HSD17B13 is measured using estradiol as the substrate. The reported IC₅₀ of ≤ 0.1 μM provides a defined potency benchmark for dose‑response experiments [REFS‑1][REFS‑2]. Because the compound exhibits measurable MAGL off‑target activity (IC₅₀ 100 nM) [REFS‑3], investigators should include appropriate controls when interpreting cellular phenotypes related to lipid metabolism.

Cell‑Based Studies of NAFLD/NASH‑Relevant Hepatocellular Models

HSD17B13-IN‑59 can be applied in hepatocyte‑derived cell lines (e.g., HepG2, primary hepatocytes) to investigate the role of HSD17B13 in lipid accumulation and steatosis. The 10 mM DMSO solubility [REFS‑4] enables preparation of concentrated stock solutions for dose‑response analyses. However, no cellular IC₅₀ data have been reported for HSD17B13-IN‑59, so users must empirically determine effective concentrations in their specific cell models.

Comparative Pharmacology Studies with Other HSD17B13 Inhibitors

Given the divergent potency and off‑target profiles between HSD17B13-IN‑59 and other HSD17B13 inhibitors such as BI‑3231 [REFS‑5], this compound is valuable for comparative pharmacology studies. By testing multiple inhibitors with distinct properties, researchers can dissect on‑target versus off‑target effects and better understand the biological function of HSD17B13 in liver disease models.

Chemical Probe Development and SAR Studies

The molecular structure of HSD17B13-IN‑59 (Compound 177, MW 494.33 g/mol, containing two chlorine atoms) [REFS‑1] may serve as a scaffold for structure‑activity relationship (SAR) investigations. Researchers aiming to develop more selective or potent HSD17B13 inhibitors can use this compound as a reference point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.